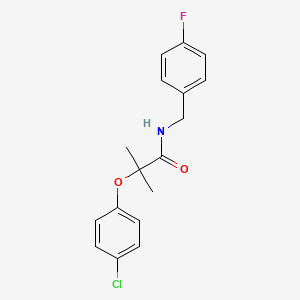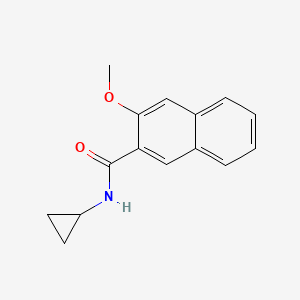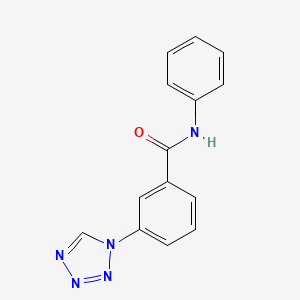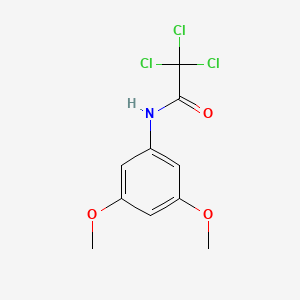
2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes involved in cell signaling pathways.
Mecanismo De Acción
2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide works by inhibiting the activity of specific kinases involved in cell signaling pathways. BTK, ITK, and JAK3 are all involved in the activation of downstream signaling pathways that promote cell survival and proliferation. By blocking the activity of these kinases, this compound can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical models of cancer. In addition to its effects on cancer cells, this compound has also been shown to modulate the immune system, specifically by inhibiting the activity of T cells and B cells. This modulation of the immune system may contribute to the antitumor activity of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide is its potency and specificity for its target kinases. This makes it a useful tool for studying the role of these kinases in cancer and other diseases. However, one limitation of this compound is its potential toxicity, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the study of 2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide. One area of interest is the development of combination therapies that include this compound and other kinase inhibitors or immunotherapies. Another area of interest is the identification of biomarkers that can predict response to this compound, which may help to identify patients who are most likely to benefit from this treatment. Finally, further studies are needed to better understand the mechanism of action of this compound and its effects on the immune system.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide involves several steps, starting with the reaction of 4-chlorophenol with 4-fluorobenzylamine to form 2-(4-chlorophenoxy)-N-(4-fluorobenzyl)aniline. This intermediate is then reacted with 2-methylpropanoyl chloride to yield the final product, this compound. The synthesis of this compound has been optimized to increase yield and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In vitro studies have shown that this compound inhibits the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the proliferation and survival of cancer cells. In vivo studies have demonstrated that this compound has potent antitumor activity and can induce tumor regression in various animal models.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[(4-fluorophenyl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2/c1-17(2,22-15-9-5-13(18)6-10-15)16(21)20-11-12-3-7-14(19)8-4-12/h3-10H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYUKEGCAVQTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC=C(C=C1)F)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5720835.png)
![4-methyl-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5720844.png)

![N-(2-hydroxyphenyl)-N'-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea](/img/structure/B5720852.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5720868.png)
![4-(dimethylamino)benzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5720873.png)
![5-(5-chloro-2-thienyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5720888.png)


![3-[(3,4-dimethoxybenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5720914.png)

![{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5720920.png)
![N-[2-(3-chlorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5720921.png)
